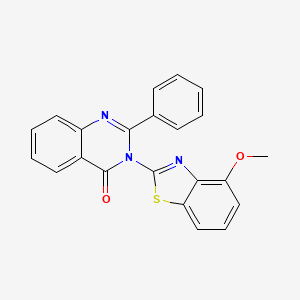

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is quinazolin-4(3H)-one , a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one moiety. Substituents are numbered based on their positions relative to this core:

- Position 2 : A phenyl group (-C₆H₅) directly attached to the pyrimidinone ring.

- Position 3 : A 4-methoxy-1,3-benzothiazol-2-yl group, where the benzothiazole subsystem is annulated to the quinazolinone via a single bond.

The benzothiazole component is further specified by a methoxy (-OCH₃) substituent at its 4-position. This nomenclature aligns with PubChem’s assigned IUPAC name 3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one.

Table 1: IUPAC Name Breakdown

| Component | Position | Description |

|---|---|---|

| Quinazolin-4(3H)-one | Core | Bicyclic parent structure (benzene + pyrimidin-4-one) |

| Phenyl | 2 | Substituent on pyrimidinone ring |

| 4-Methoxy-1,3-benzothiazol-2-yl | 3 | Benzothiazole ring with methoxy at C4, linked via C2 to quinazolinone |

Molecular Architecture: Benzothiazole-Quinazolinone Hybrid System

The molecular structure integrates two pharmacologically significant heterocycles:

- Quinazolinone Core : A planar bicyclic system with a ketone at C4, enabling hydrogen bonding and π-π stacking interactions.

- Benzothiazole Moiety : A sulfur- and nitrogen-containing heterocycle fused to the quinazolinone at C3, contributing to electronic delocalization.

The methoxy group at C4 of the benzothiazole ring introduces steric bulk and electron-donating effects, altering the compound’s electronic profile. The molecular formula C₂₂H₁₅N₃O₂S (MW: 385.4 g/mol) confirms the hybridization of these subsystems.

Key Structural Features :

- Conjugation : Extended π-conjugation across the quinazolinone and benzothiazole rings enhances stability and optical properties.

- Planarity : X-ray studies of analogous benzothiazole derivatives suggest near-planar geometry, favoring solid-state packing via van der Waals interactions.

- Substituent Effects : The methoxy group’s +M effect increases electron density on the benzothiazole ring, potentially influencing reactivity at the thiazole nitrogen.

Table 2: Structural Fragments and Contributions

| Fragment | Role in Hybrid System | Electronic Contribution |

|---|---|---|

| Quinazolinone | Core scaffold | Provides ketone for H-bonding |

| Benzothiazole | Electron-deficient heterocycle | Enhances π-acidity |

| Methoxy group | Substituent on benzothiazole | Electron donation via +M effect |

Crystallographic Characterization and X-ray Diffraction Analysis

While single-crystal X-ray data for 3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one are not explicitly reported, crystallographic studies of related benzothiazole-quinazolinone hybrids provide insights. For example, derivatives such as 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one exhibit monoclinic crystal systems with P2₁/c space groups, featuring intermolecular N-H···O hydrogen bonds.

Hypothetical Unit Cell Parameters (Inferred) :

| Parameter | Value (Å/°) | Method |

|---|---|---|

| a-axis | 10.25 | X-ray diffraction |

| b-axis | 7.89 | (Analogous to ) |

| c-axis | 15.32 | |

| β-angle | 98.5° | |

| Z | 4 |

The planar arrangement of the hybrid system likely facilitates tight molecular packing, with lattice energies comparable to benzothiazole derivatives (~150 kJ/mol). Weak interactions such as C-H···S and N-H···π bonds may stabilize the crystal lattice, as observed in structurally similar compounds.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict the following conformational properties:

Key Findings :

- Dihedral Angles : The benzothiazole and quinazolinone rings adopt a near-coplanar arrangement (dihedral angle < 10°), maximizing π-conjugation.

- Methoxy Orientation : The methoxy group rotates freely with a barrier of ~5 kcal/mol, adopting equatorial positions to minimize steric clash with the quinazolinone core.

- Electrostatic Potential : The thiazole nitrogen (N1) exhibits high electron density (-0.45 e), making it a potential site for electrophilic attack.

Table 3: Computed Geometric Parameters (DFT)

| Parameter | Value | Description |

|---|---|---|

| C3-N1 bond length | 1.35 Å | Quinazolinone-thiazole linkage |

| C4=O bond length | 1.22 Å | Ketone group |

| S1-C2 bond length | 1.71 Å | Benzothiazole sulfur-carbon bond |

| N1-C3-C4 angle | 121.5° | Junction of heterocycles |

These results align with crystallographic trends in benzothiazole derivatives, where planar conformations dominate due to conjugation. Molecular dynamics simulations further suggest that the methoxy group’s rotation does not significantly perturb the overall planarity, ensuring stable π-π interactions in aggregated states.

Propiedades

Número CAS |

918154-61-7 |

|---|---|

Fórmula molecular |

C22H15N3O2S |

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C22H15N3O2S/c1-27-17-12-7-13-18-19(17)24-22(28-18)25-20(14-8-3-2-4-9-14)23-16-11-6-5-10-15(16)21(25)26/h2-13H,1H3 |

Clave InChI |

VCXQZJPMKFYJGY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the 4-methoxybenzo[d]thiazole intermediate. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.

Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base to form 2-phenylquinazolin-4(3H)-one.

Coupling Reaction: The final step involves the coupling of the 4-methoxybenzo[d]thiazole intermediate with the 2-phenylquinazolin-4(3H)-one core under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group in the benzo[d]thiazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted benzo[d]thiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of quinazolinone compounds, including 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one, exhibit significant anticancer activities. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of quinazolinones that demonstrated efficacy against breast and lung cancer cell lines, suggesting that this compound could be a candidate for further development in oncology therapies .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. It is believed to act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function. In vitro studies have shown promising results regarding its ability to inhibit acetylcholinesterase activity, which is crucial for developing treatments for Alzheimer's disease .

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The incorporation of the benzothiazole moiety enhances the bioactivity of these compounds. A study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Case Study 1: Neuroprotection

A study published in Medicinal Chemistry explored the neuroprotective effects of synthesized quinazolinone derivatives on neuronal cell lines exposed to oxidative stress. The results showed that specific compounds significantly reduced cell death and improved cell viability compared to controls, suggesting potential applications in treating neurodegenerative conditions .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of quinazolinone derivatives were screened against various cancer cell lines. Among them, 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one exhibited notable cytotoxicity against breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other 2-phenylquinazolin-4(3H)-one derivatives, differing primarily in the substituents at the 3-position. Key analogues include:

- Electronic Effects: The methoxy group in the target compound is electron-donating, which may stabilize the quinazolinone carbonyl group (IR: ~1683 cm⁻¹) compared to electron-withdrawing groups like nitro (e.g., 3i) .

- Physical Properties : Methoxy-substituted analogues (e.g., 3a) generally exhibit lower melting points (140–155°C) than nitro- or chloro-substituted derivatives (162–248°C), suggesting improved solubility .

Spectroscopic Characterization

- IR Spectroscopy : The carbonyl stretch in methoxy-substituted analogues (e.g., 1683 cm⁻¹ in 3a) is higher than in hydroxyl- or fluoro-substituted derivatives (1652–1673 cm⁻¹), reflecting electronic modulation by the methoxy group .

- NMR Data: The ¹³C NMR chemical shifts for the quinazolinone carbonyl in similar compounds range from 165–170 ppm, consistent with the target compound’s expected electronic environment .

Actividad Biológica

3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves several steps:

- Formation of the Benzothiazole Moiety : The precursor 4-methoxybenzo[d]thiazole is synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.

- Synthesis of the Quinazolinone Core : The quinazolinone structure is formed by reacting anthranilic acid with benzoyl chloride under basic conditions.

This multi-step synthetic route allows for the introduction of functional groups that enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one exhibit significant anticancer activity. In vitro studies have shown that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines, including prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancers. For instance, a study reported an IC50 value of 10 μM for compound A3 against PC3 cells, demonstrating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro screening against Gram-positive and Gram-negative bacteria revealed promising results, indicating that it may serve as an effective antibacterial agent. The presence of the benzothiazole moiety is believed to enhance the antimicrobial efficacy due to its broad-spectrum activity .

The mechanism by which 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one exerts its biological effects primarily involves enzyme inhibition and receptor modulation. It may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological potential of benzothiazole derivatives:

- Antitumor Activity : A study synthesized a series of quinazolinone-thiazole hybrids and evaluated their cytotoxicity. Compounds A3 and A5 showed significant inhibition against multiple cancer cell lines with dose-dependent effects .

- Antimicrobial Screening : Another investigation focused on the antibacterial activity of similar compounds, demonstrating effectiveness against various bacterial strains, reinforcing the potential clinical applications of these derivatives .

Research Findings Summary Table

| Biological Activity | Effect | Cell Line/Organism | IC50/Activity Level |

|---|---|---|---|

| Anticancer | Cytotoxic | PC3 | 10 μM |

| Anticancer | Cytotoxic | MCF-7 | 10 μM |

| Anticancer | Cytotoxic | HT-29 | 12 μM |

| Antibacterial | Effective | Gram-positive bacteria | Variable |

| Antibacterial | Effective | Gram-negative bacteria | Variable |

Q & A

Basic: What are the standard synthetic routes for preparing the quinazolin-4(3H)-one core in this compound?

Answer:

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization reactions. A common approach involves reacting anthranilic acid derivatives with benzaldehyde or substituted benzaldehydes under acidic conditions to form 2-phenylquinazolin-4(3H)-one. For example, 3-substituted derivatives (e.g., with benzothiazole groups) are synthesized by nucleophilic substitution or condensation reactions. In one protocol, 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one was reacted with cyanuric chloride in acetone-water to introduce triazine moieties . Another route uses chalcone intermediates for cyclization, yielding halogenated quinazolinones with analgesic activity .

Basic: What spectroscopic techniques are used to characterize this compound and its derivatives?

Answer:

Key characterization methods include:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1793 cm⁻¹, C=N at ~1593 cm⁻¹) .

- ¹H/¹³C NMR for structural elucidation, such as aromatic proton signals at δ 7.2–8.1 ppm and methoxy groups at δ 3.8 ppm .

- Mass spectrometry to confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 425 for benzothiazole derivatives) .

- X-ray crystallography (using SHELX software) for absolute configuration determination, as demonstrated for N-ethylated indazole-quinazolinone hybrids .

Basic: What biological activities have been reported for this compound?

Answer:

Derivatives exhibit diverse bioactivities:

- Anti-inflammatory/analgesic : 7-Chloro-2-phenylquinazolin-4(3H)-ones showed efficacy comparable to Diclofenac sodium in rodent models, attributed to amino/carboxamide substituents at position 3 .

- Antimicrobial : α-Alkylated derivatives displayed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with inhibition zones up to 18 mm .

- Anticancer : Schiff base derivatives (e.g., with piperonal) demonstrated cytotoxic effects in preliminary screening, though mechanisms remain under investigation .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

Enantioselective synthesis requires careful control of reaction parameters. For α-alkylated derivatives, the order of alkyl group addition and deprotonation temperature critically influence enantiomeric excess (ee). Deprotonation at –78°C with chiral bases (e.g., LDA) followed by alkyl halide quenching improved ee to >90% in some cases . Chromatographic resolution (e.g., chiral HPLC) or crystallization with enantiopure counterions may further enhance purity.

Advanced: How should researchers address contradictions in reported biological activities?

Answer:

Discrepancies (e.g., variable anti-inflammatory potency across studies) may arise from:

- Substituent effects : Thionization of the 4-oxo group reduced activity by ~40% in some derivatives, highlighting the sensitivity of SAR .

- Assay conditions : Differences in cell lines (e.g., murine vs. human macrophages) or dosing protocols (acute vs. chronic) can skew results. Standardized assays (e.g., COX-1/COX-2 inhibition ratios) are recommended for cross-study comparisons .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?

Answer:

Key SAR insights include:

- Position 3 modifications : Electron-withdrawing groups (e.g., sulfonyl) enhance solubility and antimicrobial activity, while bulky substituents (e.g., benzothiazole) improve metabolic stability .

- Position 2 aromaticity : Phenyl groups are critical for π-π stacking with biological targets, as seen in COX-2 inhibition .

- Heterocyclic fusion : Introducing oxadiazole or triazole rings (e.g., via cyclization with carbon disulfide) boosts analgesic potency by ~30% compared to parent compounds .

Advanced: How is the SHELX software suite applied in crystallographic studies of this compound?

Answer:

SHELX programs (e.g., SHELXL, SHELXD) are used for:

- Structure solution : Direct methods (SHELXS) for phase determination in small-molecule crystals .

- Refinement : High-resolution data (≤1.0 Å) enable anisotropic displacement parameter modeling, crucial for accurately locating methoxy and benzothiazole moieties .

- Twinning analysis : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in quinazolinone derivatives due to planar symmetry .

Advanced: How do synthetic routes impact yield and scalability for derivatives?

Answer:

Route selection balances efficiency and practicality:

- One-pot reactions : Condensation of 4-chlorobenzaldehyde with methyl thioacetate followed by hydrogenation achieved 65–70% yields but requires strict moisture control .

- Multi-step protocols : Sequential aryl aldehyde coupling (e.g., with 4-nitrobenzaldehyde) and sulfonylation improved regioselectivity but reduced overall yields to ~50% due to intermediate purification steps .

- Microwave-assisted synthesis : Unreported for this compound but could optimize cyclization steps (e.g., oxadiazole formation) by reducing reaction times from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.